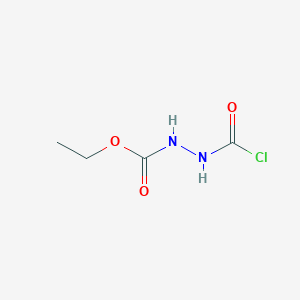

Ethyl 3-(chloroformyl)carbazate

Cat. No. B098717

M. Wt: 166.56 g/mol

InChI Key: OUYPEOIQRFGKLG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04366320

Procedure details

A one-liter flask is fitted with a gas-dispersion tube, a 500 ml dropping funnel, a stirrer and a condenser fitted with a drying tube. The gas-dispersion tube is connected to a laboratory tank of phosgene on a pan balance. Dry ether, 200 ml, is placed in the flask. The flask is cooled with an ice bath. Phosgene, 115 g (1.2 M) is run into the ether. Ethylcarbazate, 24 g (0.24 M), is added to 500 ml of ether and placed in the dropping funnel. The solution of ethylcarbazate is added slowly and when addition is complete, the reaction is allowed to stir overnight. The solution is filtered and the solvent and excess phosgene removed with a vacuum pump fitted with a dry-ice trap. The trapped phosgene is destroyed by addition to a mixture of NaHCO3 solution and ice. The product is a white powder which is redissolved in ether and filtered. The ether is evaporated resulting in a crystalline white solid weighing 38 g, mp 77°-80°.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([Cl:4])(Cl)=[O:2].[CH2:5]([O:7][C:8](=[O:11])[NH:9][NH2:10])[CH3:6]>CCOCC>[C:8]([NH:9][NH:10][C:1]([Cl:4])=[O:2])([O:7][CH2:5][CH3:6])=[O:11]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(NN)=O

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(NN)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A one-liter flask is fitted with a gas-dispersion tube

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a drying tube

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The flask is cooled with an ice bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

when addition

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solution is filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent and excess phosgene removed with a vacuum pump

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a dry-ice trap

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The trapped phosgene is destroyed by addition to a mixture of NaHCO3 solution and ice

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

is redissolved in ether

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ether is evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in a crystalline white solid

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(=O)(OCC)NNC(=O)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |